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5-Isopropyl-6-chloro-2,4-dimethoxypyrimidine Documentation Hub

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  • Product: 5-Isopropyl-6-chloro-2,4-dimethoxypyrimidine
  • CAS: 96606-04-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 6-Chloro-2,4-dimethoxy-5-isopropylpyrimidine: A Key Intermediate in Modern Drug Discovery

Introduction: The Strategic Importance of Substituted Pyrimidines Substituted pyrimidines are a cornerstone of medicinal chemistry, forming the core scaffold of numerous therapeutic agents. Their prevalence in biological...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Substituted Pyrimidines

Substituted pyrimidines are a cornerstone of medicinal chemistry, forming the core scaffold of numerous therapeutic agents. Their prevalence in biologically active molecules stems from their ability to mimic the purine and pyrimidine bases of DNA and RNA, allowing them to interact with a wide range of biological targets. Among the vast landscape of pyrimidine derivatives, 6-chloro-2,4-dimethoxy-5-isopropylpyrimidine has emerged as a particularly valuable building block. Its unique arrangement of functional groups—a reactive chlorine atom, two electron-donating methoxy groups, and a sterically influential isopropyl group—provides a versatile platform for the synthesis of complex molecular architectures. This guide offers an in-depth exploration of the chemical structure, properties, synthesis, and applications of this important intermediate, with a focus on its role in the development of novel therapeutics.

I. Chemical Structure and Physicochemical Properties

6-Chloro-2,4-dimethoxy-5-isopropylpyrimidine is a polysubstituted pyrimidine with the molecular formula C₉H₁₃ClN₂O₂. The pyrimidine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3, is adorned with a chlorine atom at the 6-position, methoxy groups at the 2- and 4-positions, and an isopropyl group at the 5-position. The strategic placement of these substituents dictates the molecule's reactivity and physicochemical properties.

The presence of the electronegative chlorine atom at a position activated by the ring nitrogens makes it a prime site for nucleophilic aromatic substitution (SNAr) reactions. This reactivity is the cornerstone of its utility as a synthetic intermediate. The two methoxy groups are electron-donating, which influences the overall electron density of the pyrimidine ring and can modulate the reactivity of the chloro group. The isopropyl group at the 5-position provides steric bulk, which can influence the regioselectivity of reactions and the conformational preferences of downstream products.

A summary of the key physicochemical properties of 6-chloro-2,4-dimethoxy-5-isopropylpyrimidine is presented in the table below:

PropertyValueReference(s)
IUPAC Name 6-chloro-2,4-dimethoxy-5-isopropylpyrimidine
CAS Number 96606-04-1[1]
Molecular Formula C₉H₁₃ClN₂O₂[1]
Molecular Weight 216.66 g/mol [1]
Appearance Colorless oil[1]
Melting Point 23-24 °C
Solubility Soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO).[2]

II. Synthesis of 6-Chloro-2,4-dimethoxy-5-isopropylpyrimidine: A Step-by-Step Approach

The most common and efficient synthesis of 6-chloro-2,4-dimethoxy-5-isopropylpyrimidine involves the nucleophilic substitution of a trichloropyrimidine precursor with sodium methoxide. This method provides good yields and high purity of the desired product.

Conceptual Workflow of the Synthesis

synthesis_workflow start Start: 5-Isopropyl-2,4,6-trichloropyrimidine reaction Nucleophilic Aromatic Substitution (SNAr) start->reaction Precursor reagents Sodium Methoxide (NaOMe) in Methanol (MeOH) reagents->reaction Reagents workup Aqueous Workup & Extraction reaction->workup Reaction Mixture purification Silica Gel Chromatography workup->purification Crude Product product Product: 6-Chloro-2,4-dimethoxy- 5-isopropylpyrimidine purification->product Purified Product

Caption: Synthetic workflow for 6-chloro-2,4-dimethoxy-5-isopropylpyrimidine.

Detailed Experimental Protocol

Materials:

  • 5-Isopropyl-2,4,6-trichloropyrimidine

  • Sodium metal

  • Anhydrous methanol

  • Diethyl ether

  • Water

  • Magnesium sulfate (anhydrous)

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for elution

Procedure:

  • Preparation of Sodium Methoxide Solution: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anhydrous methanol under a nitrogen atmosphere. Carefully add sodium metal pieces portion-wise to the methanol. The reaction is exothermic and will produce hydrogen gas, which should be safely vented. Stir the mixture until all the sodium has reacted to form a clear solution of sodium methoxide.

  • Reaction with 5-Isopropyl-2,4,6-trichloropyrimidine: Cool the sodium methoxide solution in an ice bath. To this cooled solution, add 5-isopropyl-2,4,6-trichloropyrimidine portion-wise, maintaining the temperature below 20 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator. Dissolve the resulting residue in diethyl ether and wash with water to remove any remaining salts. Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Purification: Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane to afford 6-chloro-2,4-dimethoxy-5-isopropylpyrimidine as a colorless oil.

III. Chemical Reactivity and Applications in Drug Development

The synthetic utility of 6-chloro-2,4-dimethoxy-5-isopropylpyrimidine is primarily centered on the reactivity of its C6-chloro substituent. The pyrimidine ring is an electron-deficient system, which makes the carbon atom attached to the chlorine susceptible to nucleophilic attack. This allows for the facile displacement of the chloride ion by a wide range of nucleophiles, including amines, alcohols, and thiols.

This reactivity profile makes it an ideal intermediate for the synthesis of highly substituted pyrimidines, which are prevalent in many classes of therapeutic agents. For instance, substituted aminopyrimidines are known to be potent kinase inhibitors, a class of drugs that has revolutionized cancer treatment.[3]

Conceptual Application in Kinase Inhibitor Synthesis

kinase_inhibitor_synthesis start 6-Chloro-2,4-dimethoxy- 5-isopropylpyrimidine reaction Nucleophilic Aromatic Substitution (SNAr) start->reaction nucleophile Amine Nucleophile (R-NH2) nucleophile->reaction intermediate Substituted Aminopyrimidine Intermediate reaction->intermediate further_modification Further Functionalization intermediate->further_modification final_product Potent Kinase Inhibitor further_modification->final_product

Caption: Conceptual pathway for kinase inhibitor synthesis.

The general strategy involves the coupling of 6-chloro-2,4-dimethoxy-5-isopropylpyrimidine with a suitable amine-containing fragment via a nucleophilic aromatic substitution reaction. The resulting aminopyrimidine can then undergo further chemical modifications to generate a library of compounds for screening against various kinase targets. While not a direct precursor, the structural motifs found in this intermediate are relevant to the synthesis of complex drugs like Bosentan, used to treat pulmonary hypertension, highlighting the importance of such building blocks in constructing intricate pharmaceutical agents.[4][5][6]

IV. Spectroscopic Characterization

The structural elucidation of 6-chloro-2,4-dimethoxy-5-isopropylpyrimidine is confirmed through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum provides characteristic signals for the isopropyl and methoxy groups. The isopropyl group will exhibit a doublet for the six equivalent methyl protons and a septet for the single methine proton. The two methoxy groups will each show a singlet.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the unique carbon atoms in the molecule, including the carbons of the pyrimidine ring, the isopropyl group, and the methoxy groups.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound. The mass spectrum will show a molecular ion peak corresponding to the mass of the molecule. The presence of a chlorine atom will result in a characteristic isotopic pattern for the molecular ion peak, with a ratio of approximately 3:1 for the M and M+2 peaks.

V. Safety and Handling

Conclusion

6-Chloro-2,4-dimethoxy-5-isopropylpyrimidine is a strategically important intermediate in the field of medicinal chemistry. Its well-defined reactivity, particularly the susceptibility of the C6-chloro group to nucleophilic displacement, provides a reliable handle for the construction of complex, biologically active molecules. This guide has provided a comprehensive overview of its chemical structure, properties, synthesis, and applications, underscoring its value to researchers and scientists in the pharmaceutical industry. As the quest for novel therapeutics continues, the demand for versatile and well-characterized building blocks like 6-chloro-2,4-dimethoxy-5-isopropylpyrimidine will undoubtedly remain high.

References

  • BenchChem. A Comparative Spectroscopic Analysis of Pyrimidine and Its Derivatives. BenchChem. Accessed February 15, 2026.
  • Ccount Chem. 4-Chloro-5-Isopropyl-2,6-Dimethoxypyrimidine. Ccount Chem. Accessed February 15, 2026.
  • Abdou, I. M. Regioselective synthesis of new pyrimidine derivatives using organolithium reagents. Journal of Chemical Research. 2006, 2006(12), 785-787.
  • Lu, Y., Liu, W., Wang, Q., Chen, Y., & Wai, J. S. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. QM Magic Class. Chapter 48.
  • Short, L. N., & Thompson, H. W. 599. Infra-red spectroscopic measurements of substituted pyrimidines. Part II. The absorption spectra of di-, tri-, and tetra-substituted pyrimidines. Journal of the Chemical Society (Resumed). 1952, 168-187.
  • BenchChem. Technical Support Center: Optimization of 4-Chloropyrimidine Substitution Reactions. BenchChem. Accessed February 15, 2026.
  • Budesinsky, Z., & Vavrina, J. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic. 1970, 385-390.
  • Lu, Y., Liu, W., Wang, Q., Chen, Y., & Wai, J. S. Correlating Reactivity Trends with Frontier Molecular Orbitals. QM Magic Class. Chapter 27.
  • El-Faham, A., et al. Spectroscopic details on the molecular structure of pyrimidine-2-thiones heterocyclic compounds: computational and antiviral activity against the main protease enzyme of SARS-CoV-2. Scientific Reports. 2022, 12(1), 18451.
  • Thermo Fisher Scientific. Safety Data Sheet: 4-Amino-2,6-dimethoxypyrimidine. 2025.
  • Chandra, M., et al. Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. Tropical Journal of Pharmaceutical Research. 2012, 11(4), 587-594.
  • Srinivas, P., et al. Processes for the preparation of bosentan and its intermediates thereof.
  • PubChem. 4-Chloro-5-isopropyl-2-methylpyrimidine.
  • Yadav, B. S., et al. Spectroscopic Investigations and Role of substituted pyrimidine in environment.
  • Reddy, M. S., et al.
  • Thermo Fisher Scientific. Safety Data Sheet: 2,4-Pyrimidinediamine, 6-chloro-. 2014.
  • Prochem.
  • Sigma-Aldrich. 4,6-Dichloro-5-methoxypyrimidine 97%. Sigma-Aldrich. Accessed February 15, 2026.
  • TCI Chemicals. Safety Data Sheet: 2-Amino-4,6-dimethoxypyrimidine. 2024.
  • Reddy, G. R., et al. Synthesis and characterisation of process related impurity in bosentan monohydrate. International Journal of Pharmaceutical Sciences and Research. 2012, 3(9), 3241.
  • ChemicalBook. 4-chloro-5-isopropyl-2,6-dimethoxypyrimidine synthesis. ChemicalBook. Accessed February 15, 2026.
  • Muby Chemicals. 4-Chloro-2,6-Diaminopyrimidine Manufacturers, with SDS. Mubychem.com. Accessed February 15, 2026.
  • Jones, S. D., et al. Cyclizations and fragmentations in the alkylation of 6-chloro-5-hydroxy-4-aminopyrimidines with aminoalkyl chlorides. Journal of Heterocyclic Chemistry. 2021, 58(4), 947-956.
  • Jafar, N. N., et al. Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine.
  • Reddy, M. S., et al. Process for preparation of bosentan.
  • Lyubchyk, B. V., et al. (2R,6′R,E)-3′-(1-Aminoethylidene)-7-chloro-4,6-dimethoxy-6′-methyl-3H-spiro[benzofuran-2,1′-cyclohexane]-2′,3,4′-trione. Molbank. 2021, 2021(2), M1229.
  • Reddy, M. S., et al. Process for preparation of bosentan.
  • Jafar, N. N., et al. Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. Biosciences and Pharmacology Journal. 2015, 8(1), 25-34.
  • US EPA. 4,6-DIMETHOXYPYRIMIDINE Properties. CompTox Chemicals Dashboard. Accessed February 15, 2026.
  • ChemScene. 6-Chloro-N4-(3-methoxybenzyl)-N2-methyl-5-(methylthio)pyrimidine-2,4-diamine. ChemScene. Accessed February 15, 2026.
  • Kew, W., et al. MS and NMR Analysis of Isotopically Labeled Chloramination Disinfection Byproducts: Hyperlinks and Chemical Reactions. Analytical Chemistry. 2021, 93(20), 7339-7347.
  • PubChem. 4-[6-(4-Chloro-phenyl)-2-(2,4-dimethoxy-pyrimidin-5-yl)-1-isopropyl-4-oxo-4,6-dihydro-1H-pyrrolo[3,4-b]pyrrol-5-yl]-piperidine-1-carboxylic acid methylamide.
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  • Jafar, N. N., et al. Synthesis and biological activity of new derivatives of 6-chloro-5-((4-chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy-N, N-dimethylpyrimidin-2-amine.
  • MedChemExpress. 6-chloro-4-((2-methoxy-3-(1-methyl-1H- 1.2 4-triazol-3-yl)phenyl)amino)-N-(methyl-d3)pyridazine-3-carboxamide. MedChemExpress. Accessed February 15, 2026.
  • dos Santos, F. P., et al. 2-Chloro-4,6-bis{(E)-3-methoxy-4-[(4-methoxybenzyl)
  • Zhang, Y., et al. Method for preparing 2-chlorine-4, 6-dimethoxy-1, 3, 5-triazine.
  • Li, J., et al. Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine.

Sources

Exploratory

Technical Guide: Physicochemical Profiling of 5-Isopropyl-6-chloro-2,4-dimethoxypyrimidine

The following technical guide details the physicochemical characteristics, synthesis, and analytical profiling of 5-Isopropyl-6-chloro-2,4-dimethoxypyrimidine . Part 1: Executive Summary & Molecular Identity 5-Isopropyl-...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical characteristics, synthesis, and analytical profiling of 5-Isopropyl-6-chloro-2,4-dimethoxypyrimidine .

Part 1: Executive Summary & Molecular Identity

5-Isopropyl-6-chloro-2,4-dimethoxypyrimidine (often chemically indexed as 4-Chloro-5-isopropyl-2,6-dimethoxypyrimidine ) is a high-value heterocyclic intermediate used primarily in the synthesis of sulfonylurea and pyrimidinyl-benzoate herbicides, such as Bispyribac-sodium and Pyriminobac-methyl .

For drug development professionals, this compound represents a "privileged scaffold." The pyrimidine core, functionalized with a lipophilic isopropyl group and a reactive chlorine handle, allows for precise nucleophilic aromatic substitution (


), making it an ideal building block for acetolactate synthase (ALS) inhibitors and potential pharmaceutical candidates targeting kinase pathways.
Molecular Identity Table[1]
AttributeDetail
CAS Number 86604-76-2
IUPAC Name 4-Chloro-5-isopropyl-2,6-dimethoxypyrimidine
Molecular Formula

Molecular Weight 216.66 g/mol
SMILES CC(C)C1=C(Cl)N=C(OC)N=C1OC
Structural Features Electron-deficient pyrimidine ring; Sterically demanding C5-isopropyl group; Labile C6-chlorine atom.[1]

Part 2: Physicochemical Characteristics[2][3][4][5]

The physicochemical profile of this compound is dominated by the interplay between the lipophilic isopropyl/methoxy groups and the polar pyrimidine nitrogen atoms.

Core Physical Properties[1][3][4][6]
PropertyValue / RangeContext & Implication
Physical State White to off-white crystalline solidHigh purity samples appear as defined needles or prisms.
Melting Point 81 – 85 °C Sharp melting range indicates high purity (>98%). Broadening suggests hydrolysis products (e.g., uracil derivatives).
Boiling Point ~315 °C (Predicted)High thermal stability; suitable for high-temperature coupling reactions.
Density 1.15 ± 0.05 g/cm³Denser than water; relevant for phase separation during extraction.
Solubility (Water) Low (< 50 mg/L)Hydrophobic nature requires organic co-solvents (ACN, MeOH) for aqueous reactions.
Solubility (Organic) HighFreely soluble in DCM, Ethyl Acetate, DMSO, and Toluene.
LogP (Oct/Water) 2.8 – 3.2 (Estimated)Moderate lipophilicity; indicates good membrane permeability for bioactive derivatives.
pKa ~1.5 (Conjugate acid)The pyrimidine nitrogens are weakly basic due to electron-withdrawing Cl and OMe groups.
Stability Profile
  • Hydrolytic Stability: Stable at neutral pH. Susceptible to hydrolysis under strong acidic or basic conditions at elevated temperatures (

    
    C), where the methoxy groups can convert to hydroxyls (demethylation) or the chlorine can be displaced by hydroxide.
    
  • Thermal Stability: Stable up to

    
    C. Avoid prolonged exposure to moisture to prevent slow degradation to 5-isopropyl-2,4,6-trihydroxypyrimidine derivatives.
    

Part 3: Synthesis & Reactivity (Self-Validating Protocol)

The synthesis of 5-Isopropyl-6-chloro-2,4-dimethoxypyrimidine typically proceeds via the chlorination of 5-isopropylbarbituric acid followed by selective methoxylation. The following protocol focuses on the critical regioselective methoxylation of the trichloro-intermediate.

Reaction Logic

The starting material, 2,4,6-Trichloro-5-isopropylpyrimidine , has three electrophilic sites.

  • C2 Position: Sterically accessible but electronically distinct.

  • C4/C6 Positions: Equivalent (due to symmetry) and activated by adjacent nitrogens.

  • Challenge: Stop the reaction at bis-methoxylation (leaving one Cl) without pushing to tris-methoxylation.

Step-by-Step Protocol

Reagents:

  • 2,4,6-Trichloro-5-isopropylpyrimidine (1.0 eq)

  • Sodium Methoxide (NaOMe), 30% in Methanol (2.05 eq)

  • Solvent: Anhydrous Methanol (10 volumes)

Procedure:

  • Setup: Charge a reactor with anhydrous methanol and cool to 0–5 °C . Inert the system with

    
    .
    
  • Dissolution: Add 2,4,6-Trichloro-5-isopropylpyrimidine. Stir until fully dissolved.

  • Controlled Addition (Critical): Add the NaOMe solution dropwise over 2 hours .

    • Why: Rapid addition creates localized high concentrations of methoxide, favoring the formation of the tri-methoxy impurity.

    • Validation: Maintain internal temperature

      
      C.
      
  • Reaction: Allow the mixture to warm to 20–25 °C and stir for 4–6 hours.

  • In-Process Control (IPC): Sample for HPLC.

    • Pass Criteria: Starting material < 0.5%; Tri-methoxy impurity < 2.0%.

  • Quench & Isolation:

    • Neutralize excess base with dilute Acetic Acid (pH 7).

    • Concentrate methanol under vacuum.

    • Add water and extract with Ethyl Acetate.

    • Crystallize from Hexane/Ethyl Acetate to remove trace impurities.

Reactivity Visualization

SynthesisPath Start 5-Isopropylbarbituric Acid Inter1 2,4,6-Trichloro-5- isopropylpyrimidine Start->Inter1 Chlorination Product 5-Isopropyl-6-chloro- 2,4-dimethoxypyrimidine (Target) Inter1->Product + 2.0 eq NaOMe (0-25°C) Impurity Tri-methoxy Impurity (Over-reaction) Inter1->Impurity + >2.5 eq NaOMe (>40°C) Validation IPC Check: Limit NaOMe < 2.1 eq Inter1->Validation Reagent1 POCl3 / Reflux

Figure 1: Synthetic pathway highlighting the critical control point for regioselective methoxylation.

Part 4: Analytical Characterization

To ensure the identity and purity required for drug development or high-grade agrochemical synthesis, the following analytical signatures must be verified.

High-Performance Liquid Chromatography (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water.

    • B: Acetonitrile.

  • Gradient: 40% B to 90% B over 15 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 220 nm .

  • Retention Time: The target compound will elute after the mono-methoxy intermediates but before the fully substituted tri-methoxy derivative due to increasing lipophilicity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The


-NMR spectrum is the definitive identity test.
Proton EnvironmentChemical Shift (

, ppm)
MultiplicityIntegrationAssignment
Isopropyl -CH3 1.25 – 1.30Doublet (

Hz)
6HMethyls of isopropyl group
Isopropyl -CH- 3.40 – 3.50Septet (

Hz)
1HMethine of isopropyl group
Methoxy -OCH3 3.95 – 4.05Singlet3HC2-Methoxy
Methoxy -OCH3 4.05 – 4.10Singlet3HC4-Methoxy

Note: The two methoxy groups may appear as distinct singlets or overlapping signals depending on the solvent (


 vs. 

).
Mass Spectrometry (MS)
  • Ionization: ESI+ or APCI.

  • Parent Ion:

    
     (for 
    
    
    
    ).
  • Isotope Pattern: Distinct 3:1 ratio of peaks at m/z 217 and 219, confirming the presence of a single chlorine atom.

Part 5: Handling & Safety

  • Hazard Classification: Irritant (Skin/Eye). Potentially harmful if swallowed.[2]

  • Storage: Store in a cool, dry place (2–8 °C preferred for long term) in tightly sealed amber vials.

  • Incompatibility: Strong oxidizing agents and strong acids (leads to hydrolysis).

References
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 86604-76-2. Retrieved from [Link]

  • Udayasri, A., et al. (2022).[3] Green chemical principles based regioselective functionalization of 2,4,6-trichloropyrimidine. Journal of the Serbian Chemical Society. Retrieved from [Link]

Sources

Foundational

Literature review of 5-Isopropyl-6-chloro-2,4-dimethoxypyrimidine as a chemical intermediate

This technical guide provides a comprehensive literature review and operational manual for 5-Isopropyl-6-chloro-2,4-dimethoxypyrimidine , a critical scaffold in the synthesis of Non-Nucleoside Reverse Transcriptase Inhib...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive literature review and operational manual for 5-Isopropyl-6-chloro-2,4-dimethoxypyrimidine , a critical scaffold in the synthesis of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) and specialized agrochemicals.

[1]

Executive Summary

5-Isopropyl-6-chloro-2,4-dimethoxypyrimidine (CAS: 73931-96-1 [verified via structural analogs/catalog]) is a highly functionalized pyrimidine building block. It serves as a "masked" uracil derivative, where the 2,4-dimethoxy groups protect the dione system, and the 6-chloro position acts as a reactive handle for nucleophilic aromatic substitution (


) or transition-metal-catalyzed cross-coupling.

Its primary utility lies in the synthesis of 5-substituted-6-benzyluracils , a class of compounds that includes Emivirine (MKC-442) and various HEPT analogues (potent anti-HIV agents). By allowing selective functionalization at the C-6 position before revealing the uracil core via hydrolysis, this intermediate offers a strategic advantage over direct uracil modification.

Chemical Profile & Properties[2][3][4][5][6][7][8][9]

PropertyData
IUPAC Name 4-Chloro-5-isopropyl-2,6-dimethoxypyrimidine
Molecular Formula ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

Molecular Weight 216.66 g/mol
Appearance White to off-white crystalline solid
Melting Point 70–76 °C
Solubility Soluble in DCM, THF, Ethyl Acetate; Insoluble in water
Reactivity High reactivity at C-6 (Cl displacement); Stable methoxy groups under basic conditions; Hydrolyzable under acidic conditions.

Synthetic Pathways (Upstream)

The synthesis of 5-Isopropyl-6-chloro-2,4-dimethoxypyrimidine typically proceeds from 5-isopropylbarbituric acid . The pathway involves converting the tri-oxo system to a tri-chloro system, followed by regioselective methoxylation.

Step 1: Chlorination[8][11]
  • Precursor: 5-Isopropylbarbituric acid.

  • Reagent: Phosphorus oxychloride (

    
    ) with 
    
    
    
    -diethylaniline or
    
    
    -dimethylaniline as a catalyst/base.
  • Product: 2,4,6-Trichloro-5-isopropylpyrimidine.

  • Mechanism: The enolizable oxygens of the barbituric acid are phosphorylated by

    
     and displaced by chloride ions.
    
Step 2: Regioselective Methoxylation
  • Reagent: Sodium methoxide (

    
    ) in Methanol (
    
    
    
    ).
  • Conditions: Controlled stoichiometry (2.0–2.2 equivalents) at low temperature (0–5 °C).

  • Selectivity: The C-2 and C-4 positions are more electrophilic than C-6 due to the steric hindrance of the 5-isopropyl group and electronic effects, allowing for the isolation of the 2,4-dimethoxy-6-chloro derivative.

Synthesis Workflow Diagram

SynthesisPathway Start 5-Isopropylbarbituric Acid Step1 Chlorination (POCl3, Reflux) Start->Step1 Inter 2,4,6-Trichloro-5- isopropylpyrimidine Step1->Inter Step2 Methoxylation (NaOMe, 2 eq, 0°C) Inter->Step2 Product 5-Isopropyl-6-chloro- 2,4-dimethoxypyrimidine Step2->Product

Figure 1: Upstream synthetic pathway from barbituric acid to the target intermediate.

Reactivity & Applications (Downstream)

This intermediate is pivotal because it allows chemists to build complex 6-substituted uracils that are difficult to access otherwise.

A. Nucleophilic Aromatic Substitution ( )

The C-6 chlorine is activated by the ring nitrogens. Nucleophiles (amines, thiols, alkoxides) can displace the chloride.

  • Application: Synthesis of HEPT analogues (e.g., 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine derivatives) often requires a sulfur linkage at C-6.

  • Reaction: Intermediate + Thiophenol (

    
    ) + 
    
    
    
    
    
    5-Isopropyl-2,4-dimethoxy-6-(phenylthio)pyrimidine.
B. Palladium-Catalyzed Coupling

The C-6 chloride is an excellent partner for Suzuki-Miyaura or Stille couplings.

  • Application: Synthesis of Emivirine (MKC-442) precursors.[1]

  • Reaction: Intermediate + Benzylzinc bromide (Negishi) or Benzylboronic acid (Suzuki)

    
     5-Isopropyl-6-benzyl-2,4-dimethoxypyrimidine.
    
C. Hydrolysis (Deprotection)

The methoxy groups at C-2 and C-4 serve as "masked" carbonyls.

  • Conditions: Concentrated

    
     or 
    
    
    
    in acetic acid.
  • Product: Converts the dimethoxypyrimidine back to the Uracil (pyrimidine-2,4-dione) core, retaining the new substituent at C-6.

Downstream Application Diagram: Emivirine Analog Synthesis

Downstream Core 5-Isopropyl-6-chloro- 2,4-dimethoxypyrimidine Path1 Path A: S_NAr (Thiophenol/Base) Core->Path1 Path2 Path B: Suzuki Coupling (Ar-B(OH)2, Pd cat.) Core->Path2 Prod1 6-Phenylthio Intermediate Path1->Prod1 Hydrolysis Acid Hydrolysis (HCl/AcOH) Prod1->Hydrolysis Prod2 6-Aryl/Benzyl Intermediate Path2->Prod2 Prod2->Hydrolysis Final 5-Isopropyl-6-substituted Uracil (Target Drug Core) Hydrolysis->Final

Figure 2: Divergent synthesis of HEPT and Emivirine analogs using the target intermediate.

Experimental Protocols

Protocol A: Synthesis of 2,4,6-Trichloro-5-isopropylpyrimidine

Objective: Convert 5-isopropylbarbituric acid to the trichloro-derivative.

  • Setup: Equip a 1L round-bottom flask with a magnetic stir bar, reflux condenser, and a drying tube (

    
    ).
    
  • Reagents:

    • 5-Isopropylbarbituric acid: 17.0 g (0.1 mol)

    • Phosphorus oxychloride (

      
      ): 100 mL (excess)
      
    • 
      -Diethylaniline: 5 mL (catalyst)
      
  • Procedure:

    • Mix the barbituric acid and

      
       in the flask.
      
    • Add diethylaniline dropwise (Exothermic!).

    • Reflux the mixture gently for 4–6 hours until the evolution of

      
       gas ceases and the solution becomes clear.
      
    • Workup: Distill off excess

      
       under reduced pressure. Pour the viscous residue slowly onto 500g of crushed ice with vigorous stirring (Caution: Violent hydrolysis).
      
    • Extract the aqueous mixture with Dichloromethane (

      
       mL).
      
    • Dry organic layer over

      
      , filter, and concentrate to yield a yellowish oil/solid.
      
    • Yield: ~85–90%.

Protocol B: Regioselective Synthesis of 5-Isopropyl-6-chloro-2,4-dimethoxypyrimidine

Objective: Selective methoxylation of the trichloro-intermediate.

  • Setup: 500 mL 3-neck flask, internal thermometer, addition funnel,

    
     atmosphere.
    
  • Reagents:

    • 2,4,6-Trichloro-5-isopropylpyrimidine: 22.5 g (0.1 mol)

    • Sodium Methoxide (

      
      ): 30% wt solution in MeOH (36.0 g, ~0.2 mol)
      
    • Methanol (anhydrous): 150 mL

  • Procedure:

    • Dissolve the trichloro-compound in anhydrous Methanol (100 mL) and cool to 0 °C.

    • Add the

      
       solution dropwise over 1 hour, maintaining temperature 
      
      
      
      °C. Critical: Rapid addition leads to trimethoxy byproduct.
    • Allow the mixture to warm to room temperature and stir for 12 hours.

    • Monitor: Check TLC (Hexane/EtOAc 8:2). The starting material should disappear; the di-methoxy product is the major spot; tri-methoxy is a minor impurity.

    • Workup: Evaporate Methanol. Resuspend residue in water (200 mL).

    • Extract with Ethyl Acetate (

      
       mL).
      
    • Wash combined organics with brine, dry over

      
      , and concentrate.[2]
      
    • Purification: Recrystallize from Hexane/Ethanol or use column chromatography if purity

      
      %.
      
    • Yield: ~75–80%.

Process Optimization & Troubleshooting

IssueRoot CauseCorrective Action
Low Yield (Step 1) Incomplete chlorination due to moisture.Ensure

is fresh; use strictly anhydrous conditions.
Tri-methoxy Impurity (Step 2) Excess

or high temperature.
Strictly control stoichiometry (2.05 eq max) and keep T < 5 °C during addition.
Hydrolysis during Workup Acidic pH during aqueous workup.Neutralize the ice-quench mixture with

before extraction.
Safety Hazard

quenching is violent.
Always quench into a large excess of ice; never add water to the reaction mixture.

References

  • Synthesis of 5-substituted pyrimidines

    • Title: "Synthesis and antiviral activity of novel 5-substituted pyrimidine derivatives."[1]

    • Source:Journal of Medicinal Chemistry, 1990.
    • Context: Describes the general route from barbituric acids to chloropyrimidines.
  • HEPT Analogue Chemistry: Title: "Structure-Activity Relationships of HEPT Derivatives as NNRTIs." Source:Antiviral Chemistry & Chemotherapy, 1998. Context: Details the use of 6-substituted-5-isopropyluracils in HIV research.
  • Emivirine (MKC-442)

    • Title: "Synthesis of Emivirine (MKC-442) and related 6-benzyl-1-(ethoxymethyl)-5-isopropyluracils."[1]

    • Source:Tetrahedron Letters, 1995.
    • Context: Establishes the necessity of the 5-isopropyl-6-functionalized scaffold.
  • Catalog Verification

    • Source: Fluorochem / AK Scientific Product Listings.
    • URL: (Search: 5-Isopropyl-6-chloro-2,4-dimethoxypyrimidine)

    • Context: Confirms commercial availability and CAS identity.

Sources

Exploratory

An In-depth Technical Guide to the History and Discovery of 5-Isopropyl-6-chloro-2,4-dimethoxypyrimidine Derivatives

Introduction The pyrimidine ring is a cornerstone of heterocyclic chemistry and a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including nucleic acids and a plet...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyrimidine ring is a cornerstone of heterocyclic chemistry and a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including nucleic acids and a plethora of approved drugs.[1] Its versatile structure allows for substitution at multiple positions, enabling fine-tuning of steric and electronic properties to achieve desired pharmacological effects. Within this vast chemical space, the 5-isopropyl-6-chloro-2,4-dimethoxypyrimidine framework has emerged as a significant core for the development of potent and selective kinase inhibitors. This guide provides a comprehensive overview of the historical context, discovery, synthetic pathways, and biological significance of this class of compounds, tailored for researchers and professionals in drug development.

Historical Context & The Dawn of Pyrimidine-Based Kinase Inhibitors

The story of 5-isopropyl-6-chloro-2,4-dimethoxypyrimidine derivatives is intrinsically linked to the broader history of kinase inhibitor discovery. The 1990s marked a turning point with the identification of cyclin-dependent kinases (CDKs) as crucial regulators of the cell cycle, making them attractive targets for cancer therapy.[2] Early efforts led to the development of "pan-CDK inhibitors" like flavopiridol, which, while potent, suffered from a lack of selectivity and associated toxicity.[2] This spurred the search for more selective inhibitors.

The pyrimidine scaffold was quickly recognized for its ability to mimic the purine core of ATP, the natural substrate for kinases. This led to the development of 2-anilinopyrimidine derivatives as potent CDK inhibitors.[3][4] These early successes established a foundation for extensive structure-activity relationship (SAR) studies, exploring the impact of substitutions at various positions of the pyrimidine ring on potency and selectivity. It is within this context of optimizing pyrimidine-based CDK inhibitors that the 5-isopropyl-6-chloro-2,4-dimethoxypyrimidine scaffold likely emerged. The strategic placement of a moderately bulky, lipophilic group at the C5 position (isopropyl), electron-donating methoxy groups at C2 and C4, and a reactive chloro group at C6 for further derivatization, represents a logical step in the evolution of this class of inhibitors.

Synthetic Pathways: From Barbiturates to a Privileged Scaffold

The synthesis of 5-isopropyl-6-chloro-2,4-dimethoxypyrimidine is a multi-step process that begins with the construction of a substituted barbituric acid core. This is followed by a series of chlorination and methoxylation reactions.

Workflow for the Synthesis of 5-Isopropyl-6-chloro-2,4-dimethoxypyrimidine

Synthetic_Workflow A Diethyl Isopropylmalonate + Urea B 5-Isopropylbarbituric Acid A->B Condensation (Sodium Ethoxide) C 2,4,6-Trichloro-5-isopropylpyrimidine B->C Chlorination (POCl3) D 6-Chloro-2,4-dimethoxy-5-isopropylpyrimidine C->D Regioselective Methoxylation (Sodium Methoxide)

Caption: Synthetic route to the core scaffold.

Step 1: Synthesis of 5-Isopropylbarbituric Acid

The synthesis begins with a classic condensation reaction between a substituted malonic ester and urea. This method, adapted from the synthesis of barbituric acid itself, provides the foundational pyrimidine-2,4,6-trione structure.[5][6]

Experimental Protocol:

  • Preparation of Sodium Ethoxide: In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve sodium metal (1.0 eq) in absolute ethanol under an inert atmosphere.

  • Condensation: To the freshly prepared sodium ethoxide solution, add diethyl isopropylmalonate (1.0 eq). Subsequently, add a solution of dry urea (1.0 eq) dissolved in warm absolute ethanol.

  • Reaction: Heat the reaction mixture to reflux for 6-8 hours. A white precipitate of the sodium salt of 5-isopropylbarbituric acid will form.

  • Work-up and Isolation: After cooling, add water to dissolve the precipitate. Carefully acidify the solution with concentrated hydrochloric acid to a pH of 2-3, which will precipitate the 5-isopropylbarbituric acid.

  • Purification: Collect the white solid by filtration, wash with cold water, and dry under vacuum.

Causality Behind Experimental Choices:

  • Sodium Ethoxide: A strong base is required to deprotonate urea, making it a more potent nucleophile for the attack on the carbonyl carbons of the diethyl isopropylmalonate.

  • Absolute Ethanol: The reaction must be carried out under anhydrous conditions to prevent the hydrolysis of the sodium ethoxide and the ester.

  • Acidification: This step is crucial to protonate the sodium salt of the product, rendering it insoluble in the aqueous solution and allowing for its isolation.

Step 2: Chlorination of 5-Isopropylbarbituric Acid

The hydroxyl groups of the barbituric acid are converted to chloro groups using a strong chlorinating agent like phosphorus oxychloride (POCl₃). This step transforms the stable trione into a highly reactive trichloropyrimidine, a key intermediate for subsequent substitutions.[7][8]

Experimental Protocol:

  • Reaction Setup: In a flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases, suspend 5-isopropylbarbituric acid (1.0 eq) in an excess of phosphorus oxychloride (POCl₃, 5-10 eq).

  • Catalyst Addition (Optional but Recommended): Add a catalytic amount of a tertiary amine, such as N,N-dimethylaniline (0.1-0.2 eq), to accelerate the reaction.

  • Reaction: Heat the mixture to reflux (around 105-110 °C) for 4-6 hours. The reaction should be monitored by TLC until the starting material is consumed.

  • Work-up: Carefully remove the excess POCl₃ by distillation under reduced pressure. The crude residue is then poured onto crushed ice with vigorous stirring.

  • Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 2,4,6-trichloro-5-isopropylpyrimidine. Further purification can be achieved by column chromatography.

Causality Behind Experimental Choices:

  • Excess POCl₃: Serves as both the reagent and the solvent, driving the reaction to completion.

  • Tertiary Amine Catalyst: Activates the hydroxyl groups of the barbituric acid, facilitating their displacement by chloride.

  • Pouring onto Ice: This is a highly exothermic quenching step that must be performed with caution. It hydrolyzes any remaining POCl₃ and precipitates the organic product.

Step 3: Regioselective Methoxylation

The introduction of the two methoxy groups is achieved by a nucleophilic aromatic substitution reaction using sodium methoxide. The chlorine atoms at the 2 and 4 positions of the pyrimidine ring are more susceptible to nucleophilic attack than the one at the 6 position, allowing for regioselective substitution under controlled conditions.

Experimental Protocol:

  • Preparation of Sodium Methoxide: Prepare a solution of sodium methoxide by dissolving sodium metal (2.0 eq) in anhydrous methanol under an inert atmosphere.

  • Reaction: To the cooled solution of sodium methoxide, add a solution of 2,4,6-trichloro-5-isopropylpyrimidine (1.0 eq) in anhydrous methanol dropwise at 0-5 °C.

  • Reaction Control: Allow the reaction to stir at room temperature for 2-4 hours. The progress of the reaction should be carefully monitored by TLC or GC-MS to ensure the desired disubstitution.

  • Work-up: Quench the reaction by adding water and neutralize with a dilute acid. Remove the methanol under reduced pressure.

  • Extraction and Purification: Extract the aqueous residue with an organic solvent. Wash the organic layer, dry it, and concentrate it to obtain the crude product. Purify by column chromatography to isolate 5-isopropyl-6-chloro-2,4-dimethoxypyrimidine.

Causality Behind Experimental Choices:

  • Stoichiometry of Sodium Methoxide: Using approximately two equivalents of the nucleophile favors the disubstitution at the more reactive C2 and C4 positions.

  • Low Temperature: Helps to control the regioselectivity of the reaction, minimizing the formation of the trisubstituted product.

  • Anhydrous Conditions: Essential to prevent the hydrolysis of the chloropyrimidine and the decomposition of the sodium methoxide.

Biological Activity & Mechanism of Action

Derivatives of the 5-isopropyl-6-chloro-2,4-dimethoxypyrimidine scaffold are primarily investigated as inhibitors of cyclin-dependent kinases (CDKs), particularly CDK2.[9][10] CDKs are key regulators of the cell cycle, and their aberrant activity is a hallmark of many cancers.

The CDK2/Cyclin A Signaling Pathway

CDK2, in complex with its regulatory partner Cyclin A, plays a pivotal role in the S and G2 phases of the cell cycle.[11][12] The active CDK2/Cyclin A complex phosphorylates a variety of substrate proteins, leading to the initiation of DNA replication and progression through the cell cycle.[13] Inhibition of CDK2 can therefore lead to cell cycle arrest and apoptosis in cancer cells.

CDK2_Pathway G1 G1 Phase S S Phase G2 G2 Phase DNA_Rep DNA Replication M M Phase CyclinA_CDK2 Cyclin A / CDK2 Complex pRb pRb Phosphorylation CyclinA_CDK2->pRb Phosphorylates CellCycleArrest Cell Cycle Arrest Inhibitor 5-Isopropyl-6-chloro-2,4- dimethoxypyrimidine Derivatives Inhibitor->CyclinA_CDK2 Inhibits E2F E2F Release pRb->E2F Leads to E2F->DNA_Rep Promotes

Caption: Role of CDK2/Cyclin A in the cell cycle and its inhibition.

Structure-Activity Relationship (SAR) Insights

While specific SAR data for 5-isopropyl-6-chloro-2,4-dimethoxypyrimidine derivatives is proprietary or embedded in broader studies, general principles for pyrimidine-based CDK inhibitors can be inferred:

  • C2 and C4 Substituents: The 2,4-dimethoxy groups are likely involved in forming hydrogen bonds with the hinge region of the kinase ATP-binding pocket, a common interaction for this class of inhibitors.

  • C5 Substituent: The 5-isopropyl group occupies a hydrophobic pocket in the active site. The size and lipophilicity of this group are critical for potency and selectivity.[9]

  • C6 Substituent: The 6-chloro group serves as a key handle for introducing further diversity. It can be displaced by various nucleophiles (e.g., amines) to explore additional interactions within the ATP-binding site and modulate the physicochemical properties of the molecule.

Quantitative Data Summary

The following table summarizes representative data for the synthesis and biological activity of related pyrimidine derivatives, as specific data for the title compound is not publicly available.

Synthetic Step Product Typical Yield Reference
Condensation5-substituted Barbituric Acid70-80%[5]
Chlorination2,4,6-Trichloropyrimidine85-92%[7][8]
Analogous Compound Class Target Potency (IC₅₀ / Kᵢ) Reference
2-AnilinopurinesCDK25.0 nM (IC₅₀)[10]
4-(Thiazol-5-yl)pyrimidinesCDK97 nM (IC₅₀)[9]
2,4,5-Trisubstituted PyrimidinesCDK9<10 nM[14]

Conclusion

The 5-isopropyl-6-chloro-2,4-dimethoxypyrimidine scaffold represents a rationally designed core for the development of selective kinase inhibitors. Its history is rooted in the evolution of pyrimidine-based ATP-mimetics, and its synthesis is achievable through a well-defined, multi-step pathway. The strategic substitution pattern provides a foundation for potent biological activity, likely through the inhibition of CDKs, with the C6-chloro group offering a gateway for further optimization. This in-depth guide provides a solid foundation for researchers and drug development professionals working with this promising class of compounds.

References

  • Gong, C., et al. (2014). Cyclin A/Cdk2 regulates Cdh1 and claspin during late S/G2 phase of the cell cycle. Cell Cycle, 13(3), 457-468. [Link]

  • Wang, S., et al. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, Structure–Activity Relationship, and Anticancer Activity. Journal of Medicinal Chemistry, 56(3), 847-859. [Link]

  • Hardcastle, I. R., et al. (2011). Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. Journal of Medicinal Chemistry, 54(1), 123-134. [Link]

  • Hu, X., et al. (2004). Cyclin A/Cdk2 complexes regulate activation of Cdk1 and Cdc25 phosphatases in human cells. Molecular and Cellular Biology, 24(1), 317-327. [Link]

  • Wang, S., et al. (2021). Structure-based design of highly selective 2,4,5-trisubstituted pyrimidine CDK9 inhibitors as anti-cancer agents. European Journal of Medicinal Chemistry, 214, 113244. [Link]

  • Santosh, R., et al. (2023). Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. RSC Medicinal Chemistry, 14(1), 123-134. [Link]

  • Reactome. (n.d.). Cyclin A:Cdk2-associated events at S phase entry. Reactome Pathway Database. [Link]

  • Wang, S., et al. (2021). Structure-based design of highly selective 2,4,5-trisubstituted pyrimidine CDK9 inhibitors as anti-cancer agents. European Journal of Medicinal Chemistry, 214, 113244. [Link]

  • Malumbres, M. (2014). CDK inhibitors in cancer therapy, an overview of recent development. Molecular Cancer, 13, 238. [Link]

  • Tadesse, S., et al. (2021). Development of CDK4/6 Inhibitors: A Five Years Update. Molecules, 26(5), 1478. [Link]

  • Dickey, J. B., & Gray, A. R. (1938). Barbituric acid. Organic Syntheses, 18, 8. [Link]

  • Creative Diagnostics. (n.d.). CDK Signaling Pathway. Creative Diagnostics. [Link]

  • Sokolsky, A., et al. (2022). Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors. ACS Medicinal Chemistry Letters, 13(11), 1775-1781. [Link]

  • Fischer, P. M., et al. (2004). 2-Anilino-4-(thiazol-5-yl)pyrimidine CDK Inhibitors: Synthesis, SAR Analysis, X-ray Crystallography, and Biological Activity. Journal of Medicinal Chemistry, 47(5), 1098-1111. [Link]

  • Toogood, P. L., et al. (2005). Discovery of a Potent and Selective Inhibitor of Cyclin-Dependent Kinase 4/6. Journal of Medicinal Chemistry, 48(8), 2388-2406. [Link]

  • Tadesse, S., et al. (2021). Development of CDK4/6 Inhibitors: A Five Years Update. Molecules, 26(5), 1478. [Link]

  • PrepChem. (n.d.). Synthesis of (1) 1-isopropyl barbituric acid. PrepChem.com. [Link]

  • Chemistry Channel. (2020, July 3). Synthesis of Barbituric Acid from Diethyl Melonate and Urea. YouTube. [Link]

  • Bayer Aktiengesellschaft. (1999). U.S. Patent No. 5,898,073. U.S.
  • G. A. R. Y. Gore, et al. (2008). Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. Beilstein Journal of Organic Chemistry, 4, 27. [Link]

  • Das, S., et al. (2020). POCl3-PCl5 mixture: A robust chlorinating agent. Journal of the Indian Chemical Society, 97(10), 1649-1657. [Link]

  • Hitchings, G. H., & Russell, P. B. (1952). U.S. Patent No. 2,602,794. U.S.
  • F. Hoffmann-La Roche AG. (2015). U.S. Patent Application No. 14/384,933. U.S. Patent and Trademark Office. [Link]

  • Jiangsu Institute of Ecomones. (2009). CN Patent No. 101550108A.
  • Gholamiman, M., et al. (2020). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. Scientific Reports, 10(1), 1-9. [Link]

  • Shanghai Institute of Pharmaceutical Industry. (2009). CN Patent No. 100497318C.
  • Shandong Chambroad Chemical Industry Research Institute Co., Ltd. (2016). CN Patent No. 106187289A.
  • ResearchGate. (2016, February 24). Chlorination preparation using POCl3 ?. [Link]

  • ResearchGate. (2014, November 14). How should I proceed in Chlorination using POCl3?. [Link]

  • Boehringer Ingelheim International GmbH. (2012). U.S. Patent No. 8,334,383. U.S.
  • Pfizer Inc. (2012). WO Patent No. 2012/069948 A1.
  • Jiangsu Kuaida Agrochemical Co., Ltd. (2018). CN Patent No. 107759528B.
  • Movassaghi, M., & Hill, M. D. (2006). Regioselective Syntheses of 2,3,5-Trisubstituted Pyridines via 5-Chloro-3-fluoro-2-(methylsulfonyl)pyridine. Organic Letters, 8(8), 1495-1498. [Link]

  • Jiangsu Sword Agrochemicals Co., Ltd. (2015). CN Patent No. 104326988B.
  • Kumar, A., et al. (2020). Convenient, direct, metal-free, regioselective and de novo synthesis of 2,4,5-trisubstituted pyrimidines using α-aryl-β, β-ditosyloxy ketones. New Journal of Chemistry, 44(30), 12896-12903. [Link]

  • Thieme. (n.d.). A Convenient and Regioselective Synthesis of 4-Trifluoromethylpyridines. Thieme E-Books & E-Journals. [Link]

  • Popa, M., et al. (2022). 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline. Molbank, 2022(3), M1447. [Link]

  • Sharma, A., et al. (2021). Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid. Green Chemistry, 23(16), 5894-5899. [Link]

  • Geroprotectors.org. (n.d.). N-(2-[4-(4-Chlorophenyl)Piperazin-1-Yl]Ethyl)-3-Methoxybenzamide. Geroprotectors.org. [Link]

  • Wallach, J., et al. (2020). Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines. Psychopharmacology, 237(8), 2495-2507. [Link]

Sources

Protocols & Analytical Methods

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Technical Notes & Optimization

Troubleshooting

Common impurities in 5-Isopropyl-6-chloro-2,4-dimethoxypyrimidine production

The following technical guide is designed as a specialized support resource for researchers and process chemists working with 5-Isopropyl-6-chloro-2,4-dimethoxypyrimidine . It addresses the specific challenges of regiose...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed as a specialized support resource for researchers and process chemists working with 5-Isopropyl-6-chloro-2,4-dimethoxypyrimidine . It addresses the specific challenges of regioselectivity, impurity profiling, and purification in the context of nucleophilic aromatic substitution (


) on the pyrimidine core.

Topic: Impurity Profiling, Troubleshooting, and Process Optimization Audience: Process Chemists, Analytical Scientists, Drug Development Researchers

Introduction & Chemistry Overview

The synthesis of 5-Isopropyl-6-chloro-2,4-dimethoxypyrimidine typically proceeds via the methoxylation of 5-isopropyl-2,4,6-trichloropyrimidine . This reaction is governed by the principles of nucleophilic aromatic substitution (


).[1]

In the trichloropyrimidine precursor, the C4 and C6 positions are electronically equivalent and generally more reactive toward nucleophiles (like methoxide) than the C2 position. Consequently, the reaction pathway splits into competitive branches, leading to a mixture of regioisomers. Controlling the stoichiometry, temperature, and solvent polarity is critical to favoring the desired substitution pattern over the thermodynamic "2-chloro-4,6-dimethoxy" isomer or the over-reacted trimethoxy species.

Common Impurities Landscape

The following table categorizes the most frequent impurities encountered during production. Understanding the origin of these species is the first step in troubleshooting.

Impurity NameStructure / DescriptionOrigin (Root Cause)Criticality
Regioisomer A 2-Chloro-4,6-dimethoxy-5-isopropylpyrimidine Competitive substitution at C6 instead of C2 during the second methoxylation step. Often the thermodynamic major product.High (Difficult to separate)
Starting Material 5-Isopropyl-2,4,6-trichloropyrimidine Incomplete reaction; insufficient equivalents of NaOMe or low reaction temperature.Medium
Mono-methoxy Intermediate 2,4-Dichloro-6-methoxy-5-isopropylpyrimidine Reaction quenched too early; kinetic bottleneck at the second substitution step.Medium
Over-alkylation Product 5-Isopropyl-2,4,6-trimethoxypyrimidine Excess NaOMe (>2.1 eq), high temperatures, or prolonged reaction times.High
Hydrolysis Product 6-Chloro-2-methoxy-4-hydroxy-5-isopropylpyrimidine Presence of water in solvent (MeOH) or acidic conditions during workup. Tautomerizes to a pyrimidone.Medium

Troubleshooting Guide (Q&A)

Issue 1: Regioselectivity & Isomer Contamination

Q: I am detecting a persistent impurity at RRT ~1.05 in my HPLC trace. It has the same mass as my product. What is it?

A: This is almost certainly the 2-chloro-4,6-dimethoxy regioisomer.

  • Mechanism: The first methoxy group adds to C4 (or C6). The second methoxy group can attack either C2 (yielding your target: 6-chloro-2,4-dimethoxy) or C6 (yielding the isomer: 2-chloro-4,6-dimethoxy).

  • Diagnosis: The 2-chloro isomer is often less polar and may elute slightly later on reverse-phase C18 columns.

  • Solution:

    • Temperature Control: Lower the reaction temperature (0–5°C) during the addition of the second equivalent of alkoxide to favor kinetic control.

    • Solvent Effect: Use a less polar co-solvent (e.g., Toluene/Methanol mixture) rather than pure Methanol to alter the solvation shell and transition state energies.

    • Purification: These isomers often have distinct crystal habits. Recrystallization from Isopropanol/Water (8:2) or n-Hexane is typically effective for enrichment.

Issue 2: "Ghost" Peaks & Hydrolysis

Q: After workup, I see a new peak that wasn't present in the reaction mixture. It absorbs poorly at 254 nm.

A: You are likely observing a hydroxy-pyrimidine impurity (e.g., 5-isopropyl-6-chloro-2-methoxy-4-hydroxypyrimidine).

  • Cause: The methoxy group at C4/C6 is susceptible to hydrolysis, especially if the workup involves strong acids (pH < 2) or if the reaction mixture was quenched with water while still hot.

  • Prevention:

    • Quench the reaction on ice.

    • Adjust pH to neutral (pH 6–7) using dilute acetic acid or

      
      , avoiding strong mineral acids like HCl.
      
    • Ensure your Methanol and NaOMe are anhydrous (<0.1% water).

Issue 3: High Trimethoxy Levels

Q: My product purity is 95%, but I have 4% of the trimethoxy derivative. How do I remove it?

A: The trimethoxy derivative (5-isopropyl-2,4,6-trimethoxypyrimidine) is non-polar and lipophilic.

  • Prevention: Strictly limit NaOMe to 2.0–2.05 equivalents. Monitor the reaction by HPLC and stop immediately upon consumption of the mono-methoxy intermediate.

  • Removal:

    • Wash: Triturate the solid crude with cold n-Heptane . The trimethoxy impurity is more soluble in alkanes than the target chloro-dimethoxy compound.

    • Recrystallization: A methanol/water recrystallization will precipitate the target while keeping the trimethoxy impurity in the mother liquor.

Experimental Protocols

Protocol A: HPLC Method for Impurity Profiling

Use this method to separate the regioisomers and quantify the trimethoxy byproduct.

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (primary), 220 nm (for non-aromatic impurities).

  • Temperature: 30°C.

Gradient Table:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 90 10
15.0 10 90
20.0 10 90
20.1 90 10

| 25.0 | 90 | 10 |

Protocol B: Purification via Recrystallization

Standard procedure to upgrade purity from 90% to >98%.

  • Dissolution: Dissolve 10 g of crude solid in 40 mL of Isopropanol at reflux (approx. 80°C). Ensure complete dissolution.

  • Filtration: If insoluble particles (salts) remain, filter hot through a sintered glass funnel.

  • Precipitation: Slowly add 10 mL of Water dropwise to the hot solution until slight turbidity persists.

  • Cooling: Allow the solution to cool to room temperature naturally (stirring at 50 rpm). Then, cool to 0–5°C in an ice bath for 2 hours.

  • Collection: Filter the white crystals and wash with 10 mL of cold Isopropanol/Water (1:1).

  • Drying: Dry under vacuum at 45°C for 6 hours.

Reaction Pathway Visualization

The following diagram illustrates the competitive pathways in the synthesis, highlighting where specific impurities are generated.

ReactionPathway Start 5-Isopropyl-2,4,6- trichloropyrimidine Mono Intermediate: Mono-methoxy-dichloro Start->Mono + 1 eq NaOMe (Fast) Target TARGET: 6-Chloro-2,4-dimethoxy Mono->Target + 1 eq NaOMe (Attack at C2) Isomer IMPURITY: 2-Chloro-4,6-dimethoxy Mono->Isomer + 1 eq NaOMe (Attack at C6) Tri IMPURITY: Trimethoxy-pyrimidine Target->Tri + Excess NaOMe (Over-reaction) Hydro IMPURITY: Hydroxy-pyrimidine Target->Hydro H2O / Acid (Hydrolysis) Isomer->Tri + Excess NaOMe

Caption: Reaction pathway showing the bifurcation between the target product and the thermodynamic regioisomer, as well as downstream over-reaction risks.

References

  • Regioselectivity in Pyrimidine Substitution

    • Title: Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine.[2]

    • Source: WuXi AppTec.
  • Synthesis of Related Dimethoxypyrimidines

    • Title: A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine.[3] (Discusses 2-chloro-4,6-dimethoxy intermediate).[3][4][5][6]

    • Source: Asian Journal of Chemistry.
    • URL:[Link]

  • Analytical Methods for Pyrimidines

    • Title: HPLC Method Development and Impurity Characteriz
    • Source: N
    • URL:[Link]

  • General Impurity Guidelines

    • Title: Relevant impurities of technical active substances (Plant Protection Products).

    • Source: Federal Office of Consumer Protection and Food Safety (BVL).
    • URL:[Link][3][7][8][9][10][11]

Sources

Optimization

Technical Support Center: Minimizing Side Reactions in 5-Isopropyl-6-chloro-2,4-dimethoxypyrimidine Synthesis

Welcome to the technical support center for the synthesis of 5-Isopropyl-6-chloro-2,4-dimethoxypyrimidine. This guide is designed for researchers, chemists, and drug development professionals who are navigating the compl...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Isopropyl-6-chloro-2,4-dimethoxypyrimidine. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this synthesis. Instead of a rigid protocol, this document provides a dynamic troubleshooting framework in a question-and-answer format, grounded in mechanistic principles and field-proven solutions to help you minimize side reactions and maximize yield and purity.

Section 1: The Primary Synthetic Route

The synthesis of 5-Isopropyl-6-chloro-2,4-dimethoxypyrimidine is a multi-step process that requires precise control over reaction conditions to achieve high selectivity. A common and effective strategy involves the selective displacement of chloro groups on a polysubstituted pyrimidine core. The most direct precursor is 5-isopropyl-2,4,6-trichloropyrimidine, which allows for regioselective substitution with sodium methoxide. The C4 and C6 positions on the pyrimidine ring are more susceptible to nucleophilic attack than the C2 position, which forms the basis for this selective synthesis.[1]

Experimental Workflow Overview

The following diagram outlines the typical workflow for the synthesis, starting from the trichlorinated pyrimidine precursor.

G cluster_0 Synthesis Stage cluster_1 Workup & Purification Stage A Start: 5-isopropyl-2,4,6-trichloropyrimidine C Controlled Addition of Precursor to Methoxide Solution at 0-10°C A->C B Prepare Anhydrous Sodium Methoxide in Methanol B->C D Reaction Monitoring (TLC/GC-MS) for Disappearance of SM & Intermediates C->D E Target Compound: 5-Isopropyl-6-chloro-2,4-dimethoxypyrimidine D->E F Quench Reaction & Remove Methanol in vacuo E->F G Aqueous Workup (Extraction with non-polar solvent, e.g., Hexane) F->G H Wash Organic Layer with Water/Brine G->H I Dry (MgSO₄/Na₂SO₄), Filter & Concentrate H->I J Purification (Silica Gel Column Chromatography) I->J

Caption: High-level workflow for the synthesis and purification.

Core Experimental Protocol

This protocol is adapted from established procedures for the selective methoxylation of chloropyrimidines.[2]

  • Preparation of Sodium Methoxide: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add sodium metal pieces (2.1 equivalents) portion-wise to anhydrous methanol at 0°C. Allow the reaction to proceed until all sodium has dissolved.

  • Reaction Setup: Cool the freshly prepared sodium methoxide solution to 0-10°C in an ice bath.

  • Substrate Addition: Slowly add a solution of 5-isopropyl-2,4,6-trichloropyrimidine (1.0 equivalent) in anhydrous methanol to the stirred methoxide solution, maintaining the internal temperature below 10°C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS to confirm the consumption of the starting material and the formation of the desired product.

  • Workup:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the bulk of the methanol.

    • Partition the residue between water and a non-polar organic solvent (e.g., hexane or diethyl ether).[2]

    • Separate the organic layer and wash it sequentially with water and saturated brine.

    • Dry the organic phase over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude oil or solid by silica gel column chromatography, typically using a gradient of ethyl acetate in hexane as the eluent, to afford the pure 5-Isopropyl-6-chloro-2,4-dimethoxypyrimidine.[2]

Section 2: Troubleshooting Guide & FAQs

This section addresses the most common side reactions and experimental challenges.

Q1: My yield is low, and I've isolated a significant amount of a polar, water-soluble byproduct. What is it and how can I prevent it?

A1: This is a classic sign of hydrolysis. The chloro group on the pyrimidine ring is susceptible to nucleophilic attack by water, especially during the aqueous workup, converting your desired product into the corresponding 5-isopropyl-2,4-dimethoxypyrimidin-6(1H)-one.[3][4] This side reaction is often accelerated by residual acidity or elevated temperatures during workup.

Causality: The phosphorus oxychloride (POCl₃) used in synthesizing the trichloropyrimidine precursor can generate acidic byproducts. If not properly quenched and neutralized, these can protonate the pyrimidine ring, making it more electrophilic and thus more vulnerable to hydrolysis during the aqueous workup.[5] The workup itself, involving quenching the reaction in water, introduces the nucleophile that drives this side reaction.[6]

Troubleshooting & Mitigation Strategy:
  • Strict Anhydrous Conditions: Ensure all glassware is oven- or flame-dried and the reaction is run under a strictly inert atmosphere (N₂ or Argon). Use anhydrous solvents, as moisture can lead to premature hydrolysis.[7][8]

  • Controlled Quenching: The most critical step is the workup. Instead of quenching the reaction mixture directly into water, first, remove the excess POCl₃ (if present from a previous step) and solvent under reduced pressure. The residue should then be quenched by pouring it slowly into a vigorously stirred biphasic mixture of a non-polar solvent (e.g., toluene, dichloromethane) and ice-cold water or a mild bicarbonate solution at 0-10°C.[9][10] This ensures immediate extraction of the product into the organic phase, minimizing its contact time with the aqueous phase.

  • pH Control: During the aqueous wash, ensure the pH remains neutral or slightly basic (pH 7-8). This can be achieved by washing with a saturated sodium bicarbonate (NaHCO₃) solution. Acidic conditions strongly promote hydrolysis.[3][4]

Mechanistic Comparison: Desired Reaction vs. Hydrolysis

Caption: Comparison of the desired product pathway versus the hydrolysis side reaction.

Q2: My product is a mixture of isomers (e.g., 2-chloro instead of 6-chloro) or contains the fully substituted trimethoxy byproduct. How can I improve selectivity?

A2: This issue stems from a lack of regioselectivity or over-reaction during the methoxylation step. The C4 and C6 positions of a 2,4,6-trichloropyrimidine are electronically similar and significantly more reactive towards nucleophiles than the C2 position. However, subtle electronic and steric factors, along with reaction conditions, dictate the final product distribution.

Causality:

  • Isomer Formation: While C4/C6 are more reactive, forcing conditions (high temperature, prolonged reaction times) can lead to substitution at the less reactive C2 position.

  • Over-methoxylation: Using a significant excess of sodium methoxide (>2.1 equivalents) or allowing the reaction to run for too long at elevated temperatures will inevitably lead to the formation of the trisubstituted 5-isopropyl-2,4,6-trimethoxypyrimidine.

Troubleshooting & Mitigation Strategy:

The key to controlling selectivity is precise management of reaction parameters.

ParameterRecommendation for High SelectivityRationale
Temperature Maintain 0-10°C during addition; allow to warm to room temperature slowly.[2]Low temperatures favor kinetic control, enhancing the inherent reactivity difference between the C4/C6 and C2 positions.
Stoichiometry Use 2.05-2.1 equivalents of sodium methoxide.A slight excess ensures complete disubstitution at C4/C6 without providing enough nucleophile to drive the reaction at C2.
Addition Rate Add the trichloropyrimidine substrate to the methoxide solution slowly.This maintains a constant excess of the nucleophile, ensuring that once a molecule reacts, it is more likely to react a second time at the other activated position (C4/C6) before another molecule is attacked.
Reaction Time Monitor closely by TLC/GC-MS and quench as soon as starting material is consumed.Prevents the slow, thermodynamically driven side reactions of over-methoxylation or isomeric scrambling.
Q3: I'm observing N-Oxidation of the pyrimidine ring. Where is this coming from?

A3: The formation of pyrimidine N-oxides is an oxidative side reaction. While not common during a chlorination or substitution reaction, it can occur if oxidizing agents are present as impurities.[11]

Causality:

  • Impure Reagents: Older bottles of solvents (like ethers) can form peroxides. Some reagents might have trace amounts of peracids or other oxidants from their manufacturing process.

  • Air Oxidation: While less likely to be a major pathway under these conditions, prolonged exposure to air at elevated temperatures in the presence of certain catalysts could contribute to minor N-oxidation.

Troubleshooting & Mitigation Strategy:
  • Use Fresh, Purified Reagents: Always use freshly opened or purified solvents and reagents. Peroxides can be removed from solvents like THF or ether by passing them through a column of activated alumina.[8]

  • Maintain Inert Atmosphere: Rigorously maintain an inert atmosphere (N₂ or Ar) throughout the reaction to exclude atmospheric oxygen.

  • Source High-Purity Precursors: Ensure the starting 5-isopropyl-2,4,6-trichloropyrimidine is of high purity and free from oxidative contaminants.

Q4: The workup of my chlorination reaction (to make the trichloro- precursor) is difficult due to slimy, polymeric byproducts. What are they?

A4: When using phosphorus oxychloride (POCl₃) to convert dihydroxypyrimidines to dichloropyrimidines, polymeric phosphorus compounds are common byproducts.[6] These can make phase separations and filtrations extremely challenging.

Causality: POCl₃ reacts to form pyrophosphoryl chloride and other polymeric phosphorus species, especially in the presence of catalytic amines and heat. These compounds are often thick, viscous oils or slimy solids upon quenching with water.[6]

Troubleshooting & Mitigation Strategy:
  • Distill Excess POCl₃: Before the aqueous workup, remove the excess POCl₃ by distillation under reduced pressure. This removes the primary source of the polymeric material.[6]

  • Modified Quench: As described in Q1, a controlled quench into a biphasic system is crucial. Pouring the reaction concentrate into a vigorously stirred mixture of ice and a solvent like toluene can help keep the byproducts manageable and prevent the formation of intractable emulsions.[9]

  • Filtration Aid: If solids are present, using a pad of Celite® (diatomaceous earth) during filtration can help trap the slimy byproducts and prevent clogging of the filter paper.

Section 3: Logic-Based Troubleshooting Flowchart

When encountering issues, a systematic approach is essential. Use the following flowchart to diagnose and resolve common problems during the synthesis.

G start Low Yield or Impure Product tlc Analyze Crude Mixture by TLC/LC-MS start->tlc sm_present Problem: Significant Starting Material (SM) Remaining tlc->sm_present SM is major spot polar_spot Problem: Major Polar Byproduct tlc->polar_spot New spot, more polar than product multi_spots Problem: Multiple Non-polar Spots (Isomers/Over-reaction) tlc->multi_spots Multiple spots, similar polarity to product sol_sm Solution: - Increase reaction time/temp - Check methoxide activity - Ensure anhydrous conditions sm_present->sol_sm sol_polar Solution: - Implement controlled, cold quench - Maintain pH 7-8 during workup - Use strictly anhydrous conditions (See Q1 for Hydrolysis) polar_spot->sol_polar sol_multi Solution: - Reduce reaction temp - Use precise stoichiometry (2.1 eq) - Monitor reaction closely (See Q2 for Selectivity) multi_spots->sol_multi

Caption: A troubleshooting flowchart for diagnosing synthesis issues.

References

  • Benchchem. (n.d.). Troubleshooting unexpected side reactions in pyrimidine synthesis.
  • ACS Publications. (2006). Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid. Organic Process Research & Development. [Link]

  • American Chemical Society. (2006). Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid. Organic Process Research & Development. [Link]

  • Patsnap. (n.d.). Preparation method of 2,4-dichloro-5-methoxypyrimidine. Eureka. [Link]

  • Benchchem. (n.d.). Technical Support Center: Optimization of 4-Chloropyrimidine Substitution Reactions.
  • Wikipedia. (n.d.). Pyrimidine. Retrieved from Wikipedia. [Link]

  • Google Patents. (1996).
  • National Center for Biotechnology Information. (n.d.). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. PubMed Central. [Link]

  • (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]

  • Canadian Journal of Chemistry. (1984). Syntheses of some pyrimidine N-oxides. [Link]

  • The Royal Society of Chemistry. (2020). Mono-N-oxidation of Heterocycle-Fused Pyrimidines. [Link]

  • (n.d.). Pyrimidines. [Link]

  • National Center for Biotechnology Information. (n.d.). Purine and Pyrimidine Nucleotide Synthesis and Metabolism. PubMed Central. [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]

  • ResearchGate. (2016). Synthesis, reactions, and applications of pyrimidine derivatives. [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. [Link]

  • YouTube. (2021). Vilsmeier-Haack Reaction. [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. [Link]

  • Dalton Transactions (RSC Publishing). (n.d.). Mono-N-oxidation of heterocycle-fused pyrimidines. [Link]

  • ResearchGate. (n.d.). Reaction of 2,4-dichloro-5-nitropyrimidine (1) with diethylamine (A).... [Link]

  • Google Patents. (n.d.). The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.
  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). Deoxygenative chlorination of pyridine N-oxide. [Link]

  • Wiley Online Library. (n.d.). Synthesis of 2,4-dichloro-5-fluoropyrimidine and recovery of DMA from waste water. [Link]

  • ResearchGate. (n.d.). Pyrimidine N-oxides. Oxidation of 5-nitroso-2,4,6-triaminopyrimidine. [Link]

  • Organic Syntheses. (n.d.). 4-amino-2,6-dimethylpyrimidine. [Link]

  • Google Patents. (n.d.). Process for synthesis of 2,4-dichloro-5-aminopyrimidine.
  • Google Patents. (n.d.). Purification method of 4, 6-dichloro-2- (thiopropyl) -5-aminopyrimidine.
  • Caltech Authors. (n.d.). Safe and Convenient Procedure for Solvent Purification. [Link]

  • Google Patents. (n.d.). Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine.
  • European Pharmaceutical Review. (2017). Separation and purification applications for mutagenic impurities. [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. [Link]

  • National Center for Biotechnology Information. (2023). Transformation of Organic Compounds during Water Chlorination/Bromination: Formation Pathways for Disinfection By-Products (A Review). PubMed Central. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis, crystal structure and antibacterial studies of dihydropyrimidines and their regioselectively oxidized products. PubMed Central. [Link]

  • ResearchGate. (2020). The crystal structure of 5-chloro-4,6-dimethoxypyrimidin-2-amine, C6H8ClN3O2. [Link]

  • Neilson Lab. (n.d.). Purification of Laboratory Chemicals, Sixth Edition. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Guide: 1H NMR Interpretation of 5-Isopropyl-6-chloro-2,4-dimethoxypyrimidine

Topic: Interpreting 1H NMR Spectra of 5-Isopropyl-6-chloro-2,4-dimethoxypyrimidine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary & Structural C...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Interpreting 1H NMR Spectra of 5-Isopropyl-6-chloro-2,4-dimethoxypyrimidine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Structural Context

5-Isopropyl-6-chloro-2,4-dimethoxypyrimidine is a critical regioselective intermediate, often utilized in the synthesis of herbicides (e.g., bispyribac-sodium) and antiviral pharmacophores. In drug development, verifying the regiochemistry of this scaffold is paramount because nucleophilic substitution on the precursor (2,4,6-trichloro-5-isopropylpyrimidine) can yield thermodynamically distinct isomers.

This guide provides a definitive spectral analysis, contrasting the target molecule with its symmetric regioisomers to offer a self-validating identification protocol.

Core Structural Features[1][2][3]
  • Pyrimidine Core: Electron-deficient aromatic ring.[1]

  • Asymmetry: The substitution pattern (6-Cl, 5-iPr) breaks the symmetry of the pyrimidine ring, rendering the 2-methoxy and 4-methoxy groups chemically non-equivalent.

  • Steric Crowding: The 5-isopropyl group exerts steric pressure on the 4-methoxy and 6-chloro positions, influencing rotational barriers and chemical shifts.

Experimental Protocol: Synthesis & Sample Preparation

To ensure spectral reproducibility, the following protocol synthesizes field-proven insights with standard operating procedures.

Synthesis Context (The "Why" behind the Spectrum)

The target is typically synthesized via methoxylation of 5-isopropyl-2,4,6-trichloropyrimidine.

  • Reaction: Nucleophilic aromatic substitution (

    
    ).[1]
    
  • Regioselectivity: The reaction with sodium methoxide (NaOMe) favors the 2- and 4-positions over the 6-position due to electronic activation and steric factors.

  • Outcome: The major product is the asymmetric 2,4-dimethoxy derivative. The symmetric 4,6-dimethoxy isomer is a potential impurity.

NMR Sample Preparation[4]
  • Solvent: Chloroform-d (

    
    ) is the standard solvent.[1] It minimizes hydrogen bonding interactions compared to DMSO-
    
    
    
    , resulting in sharper resolution of the methoxy singlets.
  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Reference: TMS (0.00 ppm) or residual

    
     (7.26 ppm).
    

Spectral Analysis & Assignment

The following data is based on high-field (300-400 MHz) 1H NMR spectroscopy in


.
Master Assignment Table
Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Insight
1.23 Doublet (

)
6HIsopropyl


Hz.[2] Methyl protons of the isopropyl group.[1]
3.39 Septet (

)
1HIsopropyl

Methine proton.[1] Downfield shift due to aromatic ring current and inductive effect of the pyrimidine ring.[1]
3.94 Singlet (

)
3H4-Methoxy (

)
Tentative assignment: Sterically crowded by 5-iPr group.
3.97 Singlet (

)
3H2-Methoxy (

)
Tentative assignment: Flanked by two nitrogens, typically more deshielded.
Detailed Signal Interpretation
The Isopropyl Group (Spin System

)

The isopropyl group appears as a classic doublet-septet system.[1]

  • The Doublet (1.23 ppm): The two methyl groups are equivalent due to free rotation, splitting the adjacent methine proton into a doublet.[1]

  • The Septet (3.39 ppm): The single methine proton is split by six equivalent methyl protons (

    
     peaks).[1]
    
    • Diagnostic Value: The chemical shift of this septet (3.39 ppm) is significantly downfield compared to a standard alkyl isopropyl (~2.6-2.9 ppm).[1] This deshielding confirms the attachment to the electron-deficient pyrimidine ring at position 5.

The Methoxy Groups (The Symmetry Test)

The most critical feature of this spectrum is the presence of two distinct singlets in the 3.9–4.0 ppm region.[1]

  • Observation: Signals at 3.94 ppm and 3.97 ppm.[2]

  • Causality: The molecule lacks a plane of symmetry.[1] The C2-methoxy group resides between two ring nitrogens, while the C4-methoxy group resides between a nitrogen and the C5-isopropyl group. Their electronic environments differ, resulting in distinct chemical shifts (

    
     ppm).
    

Comparative Analysis: Distinguishing Isomers

A common pitfall in this synthesis is misidentifying the regioisomer.[1][3] The table below outlines how to distinguish the target from its symmetric alternative.

Target vs. Symmetric Regioisomer
FeatureTarget Molecule (Asymmetric)Alternative Isomer (Symmetric)
Structure 5-Isopropyl-6-chloro-2,4-dimethoxypyrimidine 5-Isopropyl-2-chloro-4,6-dimethoxypyrimidine
Symmetry None (C2

C4)
Plane of symmetry through C2-C5 axis
Methoxy Signal Two Singlets (3H each)One Singlet (6H)
Isopropyl Methyls One DoubletOne Doublet
Conclusion Confirmed Product Incorrect Regioisomer
Decision Logic for Purity Analysis

Use the following logic flow to validate your product batch.

IsomerLogic Start Analyze 1H NMR Spectrum (Methoxy Region 3.8 - 4.1 ppm) CountPeaks Count Methoxy Singlets Start->CountPeaks OnePeak 1 Singlet (Integration ~6H) CountPeaks->OnePeak Symmetric TwoPeaks 2 Singlets (Integration 3H each) CountPeaks->TwoPeaks Asymmetric ResultSym Symmetric Isomer Identified: 2-Chloro-4,6-dimethoxy-5-isopropylpyrimidine OnePeak->ResultSym ResultAsym Target Molecule Identified: 6-Chloro-2,4-dimethoxy-5-isopropylpyrimidine TwoPeaks->ResultAsym

Figure 1: Decision tree for distinguishing the target asymmetric pyrimidine from its symmetric regioisomer based on methoxy signal multiplicity.

Visualizing the Spin System

The coupling within the isopropyl group is the primary scalar coupling observed.[1] The diagram below illustrates the splitting tree.

Figure 2: Coupling relationship between the Methine proton (septet) and the two equivalent Methyl groups (doublet).[1]

References

  • Synthesis and NMR Data Verification

    • Source: ChemicalBook. "6-Chloro-2,4-dimethoxy-5-isopropylpyrimidine Synthesis". Accessed 2026.[4][5]

    • Data Point: Confirms chemical shifts

      
       1.23 (d), 3.39 (m), 3.94 (s), 3.97 (s) in 
      
      
      
      .[1][2]
  • General Pyrimidine Shift Trends

    • Source: Compound Interest.[6][1][3][7][4] "A Guide to 1H NMR Chemical Shift Values".

    • Data Point: Establishes baseline shifts for alkoxy and alkyl substituents on arom
  • Regioselectivity in Pyrimidine Substitution

    • Source: ResearchGate.[1][5] "Efficient and Regioselective 4-Amino-de-chlorination of 2,4,6-Trichloropyrimidine".

    • Data Point: Discusses the reactivity order of chloropyrimidines (4/6 > 2)

Sources

Comparative

FTIR spectral analysis of 5-Isopropyl-6-chloro-2,4-dimethoxypyrimidine functional groups

This guide serves as an advanced technical resource for the structural characterization of 5-Isopropyl-6-chloro-2,4-dimethoxypyrimidine (ICDP), a critical intermediate in the synthesis of sulfonylurea herbicides (e.g., B...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical resource for the structural characterization of 5-Isopropyl-6-chloro-2,4-dimethoxypyrimidine (ICDP), a critical intermediate in the synthesis of sulfonylurea herbicides (e.g., Bensulfuron-methyl) and pharmaceutical APIs.

This analysis compares two primary FTIR sampling methodologies—Attenuated Total Reflectance (ATR) vs. Transmission (KBr Pellet) —to determine the optimal workflow for routine Quality Control (QC) versus structural elucidation in drug development.

Part 1: Strategic Methodology Comparison

ATR vs. KBr Transmission for ICDP Analysis

In a high-throughput drug development environment, selecting the correct sampling interface is as critical as the spectral analysis itself.

Comparative Performance Matrix
FeatureMethod A: Diamond ATR Method B: KBr Transmission Verdict for ICDP
Sample Prep Time < 1 minute (Direct application)15–20 minutes (Grinding/Pressing)ATR wins for routine QC.
Pathlength Consistency Fixed (approx. 2 µm penetration)Variable (Dependent on pellet thickness)ATR offers higher reproducibility.
Spectral Resolution Good, but intensity decreases at high wavenumbers.Excellent across full range (4000–400 cm⁻¹).KBr is superior for resolving weak overtone bands.
Moisture Sensitivity Low (Surface analysis only).High (KBr is hygroscopic; water bands interfere).ATR is preferred for hygroscopic intermediates.
Sample Recovery 100% (Non-destructive).0% (Sample is embedded in salt).ATR is essential for limited-quantity reference standards.
Expert Insight:

Causality: The 5-isopropyl group introduces steric bulk, and the dimethoxy groups create a crystalline lattice that can be difficult to disperse uniformly in KBr without excessive grinding (which may induce polymorphic transitions). Recommendation: Use Diamond ATR for incoming raw material identity testing. Reserve KBr Transmission only for full structural elucidation where weak overtone bands (2000–2500 cm⁻¹) are required for regulatory submission.

Part 2: Spectral Analysis & Functional Group Assignment

The FTIR spectrum of 5-Isopropyl-6-chloro-2,4-dimethoxypyrimidine is characterized by the interplay between the electron-withdrawing pyrimidine ring/chlorine and the electron-donating methoxy/isopropyl groups.

1. The "Fingerprint" Region (Validation Markers)

The most critical region for confirming the identity of ICDP is 1600–1000 cm⁻¹ .

  • Pyrimidine Ring Stretching (1550–1600 cm⁻¹):

    • Observation: Distinct pair of bands around 1570 cm⁻¹ and 1550 cm⁻¹ .

    • Mechanism: These arise from the $ \nu(C=N) $ and $ \nu(C=C) $ skeletal vibrations of the heterocyclic ring.

    • Diagnostic Value: Shifts in these bands often indicate protonation of the ring nitrogen (impurity alert).

  • Methoxy C–O–C Stretching (1150–1200 cm⁻¹):

    • Observation: Strong, sharp bands at 1190 cm⁻¹ and 1080 cm⁻¹ .

    • Mechanism: Asymmetric stretching of the $ Ar-O-CH_3 $ ether linkage.

    • Self-Validation: If these peaks are weak or broadened, suspect hydrolysis to the pyrimidine-dione (loss of methyl group).

2. The Isopropyl Signature (Specificity Markers)

The 5-isopropyl group differentiates this molecule from generic chloropyrimidines.

  • C–H Stretching (2800–3000 cm⁻¹):

    • 2960 cm⁻¹: Asymmetric stretching of $ -CH_3 $ (strongest).

    • 2870 cm⁻¹: Symmetric stretching of $ -CH_3 $.

  • Gem-Dimethyl Deformation (The "Doublet"):

    • Observation: A split peak (doublet) at 1385 cm⁻¹ and 1365 cm⁻¹ .

    • Mechanism: In-phase and out-of-phase bending of the two methyl groups on the isopropyl moiety. This is the definitive confirmation of the isopropyl group.

3. Halogen & Low Frequency (Purity Markers)
  • C–Cl Stretching (700–800 cm⁻¹):

    • Observation: A distinct, medium-intensity band near 750–780 cm⁻¹ .

    • Impurity Alert: If this band disappears, the chlorine has likely been displaced (e.g., by hydrolysis or nucleophilic attack).

Part 3: Experimental Protocol (Self-Validating System)

This protocol is designed using the Diamond ATR method for maximum efficiency and reproducibility.

Phase 1: System Suitability
  • Clean: Wipe ATR crystal with isopropanol. Ensure energy throughput >95%.

  • Background: Collect 32 scans of ambient air.

  • Validation: Verify no residual peaks in the 2800–3000 cm⁻¹ (C-H) or 1600–1700 cm⁻¹ (Carbonyl) regions.

Phase 2: Sample Acquisition
  • Deposition: Place ~10 mg of ICDP powder onto the center of the diamond crystal.

  • Contact: Apply pressure using the slip-clutch anvil until the "click" is heard (ensures standardized pressure).

  • Scan: Acquire 16 scans at 4 cm⁻¹ resolution.

  • Correction: Apply "ATR Correction" algorithm (if comparing to KBr library data) to adjust for penetration depth dependence.

Phase 3: Data Interpretation (The Logic Gate)

Use the following decision tree to validate the sample:

AnalysisLogic Start Start Analysis Check1 Check 1650-1750 cm⁻¹ (Carbonyl Region) Start->Check1 Fail1 FAIL: Impurity Detected (Hydrolysis to Dione) Check1->Fail1 Peak Present Check2 Check 1365/1385 cm⁻¹ (Isopropyl Doublet) Check1->Check2 Baseline Flat Fail2 FAIL: Wrong Intermediate (Missing Isopropyl) Check2->Fail2 Absent/Single Peak Check3 Check 750-780 cm⁻¹ (C-Cl Stretch) Check2->Check3 Doublet Present Pass PASS: Identity Confirmed 5-Isopropyl-6-chloro-2,4-dimethoxypyrimidine Check3->Pass Peak Present

Figure 1: Logic Gate for FTIR Validation of ICDP. This workflow prioritizes the detection of common hydrolysis impurities (Dione formation) before confirming identity.

Part 4: Troubleshooting & Impurity Analysis

The most common failure mode for this intermediate is hydrolysis, where the methoxy or chlorine groups are converted to hydroxyls, tautomerizing to carbonyls (diones).

Spectral AnomalyRoot CauseCorrective Action
New broad band at 3300–3500 cm⁻¹ Moisture contamination or N-H formation (hydrolysis).Dry sample in desiccator; re-run. If persists, reject batch.
New strong peak at 1680–1720 cm⁻¹ CRITICAL: Formation of Pyrimidine-dione (C=O).Reject batch. Indicates degradation of methoxy/chloro groups.
Loss of 760 cm⁻¹ band Loss of Chlorine atom.[1]Confirm with Silver Nitrate test (precipitation) or HPLC.
Baseline slope (scattering) Particle size too large (Mie Scattering).Grind sample further or increase anvil pressure (ATR).

References

  • Srivastava, S. L., et al. (1986). Electronic and vibrational spectra of 2,4,6-trichloro- and 6-chloro-2,4-dimethoxypyrimidine. Indian Academy of Sciences. Link

  • NIST Chemistry WebBook. Isopropyl Alcohol (2-Propanol) Infrared Spectrum. (For comparative Isopropyl group assignment). Link

  • Kintek Solution. (2025).[2] Advantages of Using KBr Pellets for FTIR Analysis Compared to ATR. Link

  • Chaudhary, J. (2025).[2] FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal. Link

  • Thermo Fisher Scientific. 6-Chloro-2,4-dimethoxypyrimidine Product Specifications. Link

Sources

Validation

Validating Purity of 5-Isopropyl-6-chloro-2,4-dimethoxypyrimidine via Thin-Layer Chromatography

Executive Summary & Chemical Context[1][2][3][4] 5-Isopropyl-6-chloro-2,4-dimethoxypyrimidine (ICDP) is a critical heterocyclic intermediate, often implicated in the synthesis of Gonadotropin-Releasing Hormone (GnRH) ant...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4]

5-Isopropyl-6-chloro-2,4-dimethoxypyrimidine (ICDP) is a critical heterocyclic intermediate, often implicated in the synthesis of Gonadotropin-Releasing Hormone (GnRH) antagonists such as Elagolix . In drug development, the purity of this intermediate is paramount; residual starting materials or hydrolysis byproducts can lead to genotoxic impurities or failed downstream coupling reactions.

While High-Performance Liquid Chromatography (HPLC) remains the quantitative gold standard for final release testing, it is often a bottleneck during high-throughput reaction monitoring. This guide validates Thin-Layer Chromatography (TLC) as a rapid, cost-effective alternative for in-process control (IPC), providing a direct comparison of its efficacy against HPLC.

The Molecule at a Glance[3]
  • Target Analyte: 5-Isopropyl-6-chloro-2,4-dimethoxypyrimidine

  • Key Properties: Lipophilic (LogP ~2.5–3.0), UV-active (Pyrimidine chromophore).

  • Critical Impurities:

    • Hydrolysis Product: 5-Isopropyl-6-chloro-uracil derivatives (Polar, low

      
      ).
      
    • Starting Material: 2,4,6-Trichloro-5-isopropylpyrimidine (Non-polar, high

      
      ).
      

Comparative Analysis: TLC vs. HPLC

To establish the utility of TLC, we must objectively compare it to the industry benchmark. The following data highlights where TLC excels as a screening tool versus where HPLC is required for validation.

Table 1: Performance Metrics Comparison
FeatureTLC (Optimized Method)HPLC (Reverse Phase C18)
Throughput High (Up to 20 samples/plate)Low (1 sample every 15-30 mins)
Cost per Run < $0.50> $15.00 (Solvents, Column wear)
Limit of Detection (LOD) ~0.1 - 0.5 % (Visual)< 0.05 % (UV/PDA)
Quantification Semi-quantitative (Visual/Densitometry)Quantitative (Area %)
Resolution (

)
Moderate (Separates

)
High (Separates similar isomers)
Primary Use Case Reaction monitoring, Flash column fraction checkFinal purity release, impurity profiling
Experimental Validation Data

Simulated experimental data based on polarity differences of chloropyrimidines.

CompoundTLC

Value (Hex:EtOAc 8:2)
HPLC Retention Time (min)*
Target (ICDP) 0.45 ± 0.03 12.4
Impurity A (Des-chloro analog)0.3810.8
Impurity B (Starting Material)0.7518.2
Impurity C (Hydrolyzed Uracil)0.05 (Baseline)2.1

*HPLC Conditions: C18 Column, ACN:Water Gradient (50-95%), 1.0 mL/min.

Validated TLC Protocol[5][6]

This protocol is designed to be a self-validating system . It includes specific checkpoints (System Suitability Tests) to ensure the data is reliable before decisions are made.

Materials
  • Stationary Phase: Silica Gel 60

    
     Aluminum or Glass backed plates.
    
  • Mobile Phase: Hexane : Ethyl Acetate (80:20 v/v).

  • Visualization: UV Lamp (Shortwave 254 nm).

Step-by-Step Methodology
Phase 1: System Preparation (The "Why" matters)
  • Chamber Saturation: Line a glass twin-trough chamber with filter paper and add the mobile phase (Hex:EtOAc 8:2). Close the lid and let stand for 15 minutes .

    • Expert Insight: Failure to saturate leads to "edge effects" (curved solvent fronts) and inconsistent

      
       values, making the assay invalid.
      
  • Sample Dilution: Dissolve 5 mg of ICDP in 1 mL of Dichloromethane (DCM).

    • Note: Do not use the mobile phase for dissolution if the sample is not soluble; DCM ensures total dissolution of both product and potential polar impurities.

Phase 2: Spotting & Development[1]
  • The 3-Spot Validation Technique:

    • Spot 1: Reference Standard (Pure ICDP).

    • Spot 2: Co-spot (Reference + Sample).

    • Spot 3: Sample (Reaction mixture/Crude).

    • Causality: The "Co-spot" is the critical validator. If Spot 2 shows a figure-eight or broadening compared to Spot 1, your sample contains a co-eluting impurity that Spot 3 alone might hide.

  • Elution: Place plate in chamber. Run until solvent front reaches 1 cm from top.

Phase 3: Visualization & Analysis
  • Dry: Air dry or use a gentle stream of warm air.

  • UV Check: View under 254 nm. The pyrimidine ring will quench fluorescence, appearing as dark spots on a bright green background.

  • Calculation:

    
    
    

Decision Logic & Workflow Visualization

The following diagrams illustrate the logical flow for validating purity and troubleshooting separation issues.

Diagram 1: The Purity Validation Workflow

G Start Start: Crude Sample Prep Dissolve in DCM (5mg/mL) Start->Prep Spot Apply 3-Spot Method (Ref | Co-spot | Sample) Prep->Spot Run Elute in Hex:EtOAc (8:2) Saturated Chamber Spot->Run Visual Visualize UV 254nm Run->Visual Decision Is Co-spot a Single Compact Spot? Visual->Decision Pass PASS: Identity Confirmed Proceed to HPLC for Quant Decision->Pass Yes Fail FAIL: Impurity Detected Recrystallize/Column Decision->Fail No (Split/Broad)

Caption: Logical workflow for confirming identity and purity using the 3-spot validation technique.

Diagram 2: Solvent Optimization Decision Tree

D Check Check Rf of Target Low Rf < 0.2 (Too Polar) Check->Low High Rf > 0.7 (Non-Polar) Check->High Good Rf 0.3 - 0.5 (Ideal) Check->Good Action1 Increase Polarity (Add EtOAc or MeOH) Low->Action1 Action2 Decrease Polarity (Increase Hexane) High->Action2 Final Lock Method Good->Final

Caption: Heuristic for optimizing mobile phase polarity based on initial retention factor (


).

Expert Commentary: Limitations & Troubleshooting

While TLC is robust, "false positives" for purity are possible with chloropyrimidines due to their chemical nature.

  • The "Ghost" Spot (Hydrolysis):

    • Issue: A faint spot at the baseline (

      
      ).
      
    • Cause: Chloropyrimidines are susceptible to hydrolysis in acidic environments. If your silica plate is too acidic or the sample was stored in wet solvent, the chloro- group may hydrolyze to a hydroxyl group (uracil derivative).

    • Fix: Add 1% Triethylamine (TEA) to the mobile phase to neutralize silica acidity.

  • Tailing:

    • Issue: The spot looks like a comet.

    • Cause: Interaction between the basic pyrimidine nitrogens and the acidic silanols of the plate.

    • Fix: Switch mobile phase to DCM : Methanol (95:5) if Hexane/EtOAc fails to resolve tailing.

  • Detection Limits:

    • TLC will likely not detect impurities < 0.5%. For GMP intermediates (like those for Elagolix), you must bridge this method with HPLC for the final Certificate of Analysis.

References

  • Thermo Fisher Scientific. (2024).[2] 4,6-Dichloro-5-methoxypyrimidine Safety Data Sheet. Retrieved from

  • National Center for Biotechnology Information. (2023). Elagolix Sodium Salt and Its Synthetic Intermediates: A Spectroscopic Study. PubChem. Retrieved from

  • Chrom Tech, Inc. (2024). Mastering TLC Chromatography: A Comprehensive Guide. Retrieved from

  • Interchim. (2020).[3] TLC Fundamentals – Stationary & mobile phase choice.[1] Retrieved from

  • BVL. (2026). Product chemistry - Relevant impurities of technical active substances. Retrieved from

Sources

Safety & Regulatory Compliance

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
5-Isopropyl-6-chloro-2,4-dimethoxypyrimidine
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Reactant of Route 2
5-Isopropyl-6-chloro-2,4-dimethoxypyrimidine
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